molecular formula C16H15Cl2NO2 B2459150 N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide CAS No. 338961-13-0

N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide

Cat. No.: B2459150
CAS No.: 338961-13-0
M. Wt: 324.2
InChI Key: FJYZZASPICMNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dichloro-5-isopropoxyphenyl)benzenecarboxamide is a synthetic aromatic amide characterized by a benzene ring substituted with a carboxamide group and a dichloro-isopropoxyphenyl moiety. The compound’s structural features include:

  • Dichloro substitution at the 2- and 4-positions of the phenyl ring, enhancing steric bulk and electronic effects.
  • Isopropoxy group at the 5-position, contributing to lipophilicity and influencing solubility.
  • Benzamide backbone, which serves as a scaffold for hydrogen bonding and π-π interactions in biological systems.

Properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10(2)21-15-9-14(12(17)8-13(15)18)19-16(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYZZASPICMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide typically involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with benzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Compound 1: (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

Key Structural Differences :

  • Core structure : Compound 1 contains a hydrazinecarboxamide group (N-N-C=O) instead of a direct benzamide linkage.
  • Substituents : Features a 1,3-benzodioxole ring and an imidazole group, absent in the target compound.
  • Chlorine substitution : Only a single chlorine at the 2-position of the phenyl ring vs. dichloro substitution in the target compound.

Functional Implications :

  • The imidazole group in Compound 1 may enhance binding to metalloenzymes (e.g., cytochrome P450) due to its nitrogen coordination sites .
  • The 1,3-benzodioxole moiety could improve metabolic stability compared to the isopropoxy group in the target compound .

Compound 2: N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Key Structural Differences :

  • Heterocyclic core : Incorporates an isoxazole ring (a five-membered ring with O and N) instead of a benzene ring.
  • Substituents : Includes a benzhydryl group (diphenylmethyl) and a methyl group on the isoxazole ring.

Functional Implications :

  • The isoxazole ring may confer higher polarity and metabolic resistance compared to the target compound’s benzene backbone .

Data Table: Structural and Functional Comparison

Property N-(2,4-Dichloro-5-isopropoxyphenyl)benzenecarboxamide Compound 1 Compound 2
Core Structure Benzamide Hydrazinecarboxamide Isoxazolecarboxamide
Halogen Substitution 2,4-Dichloro 2-Chloro 2-Chloro (phenyl)
Oxygen-Containing Groups Isopropoxy 1,3-Benzodioxole Isoxazole oxygen
Nitrogen-Containing Groups Carboxamide Imidazole, hydrazine Isoxazole nitrogen, benzhydryl amine
Hypothesized Bioactivity Antimicrobial (speculative) Antifungal (structural analogs) Anti-inflammatory (structural analogs)

Research Findings and Limitations

  • Synthetic Accessibility : The target compound lacks single-crystal X-ray validation data, unlike Compound 1, whose structure was confirmed via X-ray diffraction . This limits precise conformational analysis.
  • Biological Activity: While none of the evidence directly reports bioactivity for the target compound, analogs like Compound 2 with benzhydryl groups have shown anti-inflammatory properties in preclinical studies .
  • Metabolic Stability : The isopropoxy group in the target compound may confer higher metabolic clearance compared to the benzodioxole group in Compound 1, which is resistant to oxidative degradation .

Biological Activity

N-(2,4-Dichloro-5-isopropoxyphenyl)benzenecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H16Cl2N2O2
  • CAS Number : 338961-13-0

This compound features a dichlorophenyl group, an isopropoxy substituent, and a benzenecarboxamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
  • Receptor Binding : It has shown potential in binding to neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders.
  • Signal Modulation : The compound may modulate signaling pathways related to inflammation and cell survival, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have demonstrated significant antibacterial activity against various pathogens.

CompoundActivity TypeOrganismIC50 (µg/mL)
10aAntibacterialE. coli25.0
10dAntifungalC. albicans30.5

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of compounds related to this structure. A notable study revealed that exposure to related dichlorobenzene compounds resulted in dose-dependent increases in tumor incidences in animal models:

  • Study Findings :
    • Increased incidence of hepatocellular adenomas and carcinomas in female mice at higher doses (3000 ppm).
    • Significant mortality rates were observed in male mice at similar exposure levels.

These results highlight potential carcinogenic risks associated with prolonged exposure to compounds structurally related to this compound.

Case Studies

  • Neuropharmacological Effects : A study investigated the effects of similar compounds on neurotransmitter systems. It was found that these compounds could enhance dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease.
  • Anti-inflammatory Properties : Another research effort focused on the anti-inflammatory effects of derivatives containing the dichlorophenyl group. These studies indicated that such compounds could inhibit pro-inflammatory cytokine production, providing a basis for their use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between substituted phenylcarboxylic acids and amines. For example, using 2,4-dichloro-5-isopropoxyphenylamine and benzoyl chloride under Schotten-Baumann conditions. Purity optimization involves recrystallization (e.g., from ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradient). Analytical HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions (e.g., isopropoxy group at C5, dichloro at C2/C4) .
  • X-ray crystallography for absolute configuration (as demonstrated for structurally similar carboxamides in Acta Crystallographica Section E) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₄Cl₂NO₂: 330.0324) .

Q. What solvents and conditions are optimal for stability studies?

  • Methodology : Stability is assessed via accelerated degradation studies:

  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen, heating rate 10°C/min.
  • Photostability : Exposure to UV light (254 nm) in methanol or DMSO, monitored by UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

  • Dose-response curves across multiple models (e.g., cancer cell lines vs. primary cells).
  • Metabolic stability assays (e.g., liver microsomes) to account for species-specific degradation .
  • Structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) can clarify structure-activity relationships (SAR) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) against protein targets (e.g., cytochrome P450 enzymes) using crystal structures from the PDB.
  • MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
  • QSAR models trained on analogs (e.g., oxadiazon derivatives) to predict herbicidal or pharmacological activity .

Q. How does the substitution pattern (e.g., isopropoxy vs. methoxy) impact physicochemical properties?

  • Methodology : Compare analogs via:

  • LogP measurements (shake-flask method) to evaluate hydrophobicity.
  • Solubility assays in biorelevant media (FaSSIF/FeSSIF).
  • Electronic effects : DFT calculations (Gaussian 09) to map electrostatic potentials and HOMO/LUMO gaps .

Q. What strategies address low yields in large-scale synthesis for in vivo studies?

  • Methodology :

  • Flow chemistry for precise control of reaction parameters (temperature, residence time).
  • Catalytic optimization : Screen Pd/C or Ni catalysts for coupling steps.
  • Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.